4-tert-butyl-N-[4-(dimethylamino)but-2-yn-1-yl]benzamide
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Overview
Description
4-tert-butyl-N-[4-(dimethylamino)but-2-yn-1-yl]benzamide is an organic compound that belongs to the class of benzamides It is characterized by the presence of a tert-butyl group, a dimethylamino group, and a but-2-yn-1-yl group attached to a benzamide core
Mechanism of Action
Mode of Action
It is known that the compound contains a dimethylamino group, which could potentially interact with various biological targets through hydrogen bonding or ionic interactions .
Biochemical Pathways
Without specific target information, it’s challenging to determine the exact biochemical pathways affected by this compound. Compounds with similar structures have been shown to interact with various biochemical pathways, including those involved in cell signaling, protein synthesis, and cellular metabolism .
Pharmacokinetics
The compound’s molecular weight (12718 g/mol) and calculated logP (11) suggest that it may have reasonable bioavailability .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-tert-butyl-N-[4-(dimethylamino)but-2-yn-1-yl]benzamide typically involves the following steps:
Formation of the Benzamide Core: The benzamide core can be synthesized by reacting 4-tert-butylbenzoic acid with thionyl chloride to form the corresponding acid chloride, which is then reacted with an amine to form the benzamide.
Introduction of the But-2-yn-1-yl Group: The but-2-yn-1-yl group can be introduced via a Sonogashira coupling reaction, where an alkyne is coupled with an aryl halide in the presence of a palladium catalyst and a copper co-catalyst.
Addition of the Dimethylamino Group: The dimethylamino group can be introduced through a nucleophilic substitution reaction, where a suitable leaving group is replaced by a dimethylamino group.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction steps as described above, but optimized for higher yields and efficiency. This includes the use of continuous flow reactors, high-throughput screening for catalyst optimization, and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
4-tert-butyl-N-[4-(dimethylamino)but-2-yn-1-yl]benzamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the dimethylamino group or the but-2-yn-1-yl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Dimethylamine in the presence of a suitable leaving group.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted benzamides.
Scientific Research Applications
4-tert-butyl-N-[4-(dimethylamino)but-2-yn-1-yl]benzamide has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial or anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the production of specialty chemicals and materials.
Comparison with Similar Compounds
Similar Compounds
4-tert-butyl-N,N-dimethylaniline: Shares the tert-butyl and dimethylamino groups but lacks the but-2-yn-1-yl group.
N,N-dimethyl-4-(2-propynyl)aniline: Similar structure but with a propynyl group instead of a but-2-yn-1-yl group.
4-tert-butyl-N-(2-propynyl)benzamide: Similar structure but with a propynyl group instead of a but-2-yn-1-yl group.
Uniqueness
4-tert-butyl-N-[4-(dimethylamino)but-2-yn-1-yl]benzamide is unique due to the presence of the but-2-yn-1-yl group, which imparts distinct chemical properties and reactivity compared to similar compounds. This uniqueness makes it valuable for specific applications in research and industry.
Properties
IUPAC Name |
4-tert-butyl-N-[4-(dimethylamino)but-2-ynyl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H24N2O/c1-17(2,3)15-10-8-14(9-11-15)16(20)18-12-6-7-13-19(4)5/h8-11H,12-13H2,1-5H3,(H,18,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CPVIZRSTIUYZRR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)C(=O)NCC#CCN(C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H24N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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